molecular formula C20H29NO4 B1325653 Ethyl 7-[3-(morpholinomethyl)phenyl]-7-oxoheptanoate CAS No. 898792-50-2

Ethyl 7-[3-(morpholinomethyl)phenyl]-7-oxoheptanoate

Cat. No.: B1325653
CAS No.: 898792-50-2
M. Wt: 347.4 g/mol
InChI Key: CRESNUNBHUWNJA-UHFFFAOYSA-N
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Description

Ethyl 7-[3-(morpholinomethyl)phenyl]-7-oxoheptanoate is a chemical compound with a complex structure that includes a morpholine ring, a phenyl group, and an ester functional group

Preparation Methods

The synthesis of Ethyl 7-[3-(morpholinomethyl)phenyl]-7-oxoheptanoate typically involves a multi-step process. One common method starts with the reaction of 3-(morpholinomethyl)benzaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form the intermediate product. This intermediate is then subjected to further reactions, including cyclization and esterification, to yield the final compound. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using automated equipment and continuous flow reactors to increase efficiency and yield .

Chemical Reactions Analysis

Ethyl 7-[3-(morpholinomethyl)phenyl]-7-oxoheptanoate can undergo various chemical reactions, including:

Scientific Research Applications

Ethyl 7-[3-(morpholinomethyl)phenyl]-7-oxoheptanoate has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 7-[3-(morpholinomethyl)phenyl]-7-oxoheptanoate involves its interaction with various molecular targets. The morpholine ring can interact with enzymes and receptors, modulating their activity. The phenyl group can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity. The ester functional group can undergo hydrolysis, releasing active metabolites that exert biological effects. These interactions can influence pathways involved in cell signaling, oxidative stress, and inflammation .

Comparison with Similar Compounds

Ethyl 7-[3-(morpholinomethyl)phenyl]-7-oxoheptanoate can be compared with other similar compounds, such as:

    Ethyl 7-[3-(piperidin-1-ylmethyl)phenyl]-7-oxoheptanoate: This compound has a piperidine ring instead of a morpholine ring, which can affect its biological activity and chemical reactivity.

    Ethyl 7-[3-(pyrrolidin-1-ylmethyl)phenyl]-7-oxoheptanoate: The presence of a pyrrolidine ring can lead to different pharmacokinetic and pharmacodynamic properties.

    Ethyl 7-[3-(azepan-1-ylmethyl)phenyl]-7-oxoheptanoate:

Properties

IUPAC Name

ethyl 7-[3-(morpholin-4-ylmethyl)phenyl]-7-oxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO4/c1-2-25-20(23)10-5-3-4-9-19(22)18-8-6-7-17(15-18)16-21-11-13-24-14-12-21/h6-8,15H,2-5,9-14,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRESNUNBHUWNJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)C1=CC=CC(=C1)CN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70643120
Record name Ethyl 7-{3-[(morpholin-4-yl)methyl]phenyl}-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898792-50-2
Record name Ethyl 3-(4-morpholinylmethyl)-ζ-oxobenzeneheptanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898792-50-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 7-{3-[(morpholin-4-yl)methyl]phenyl}-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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